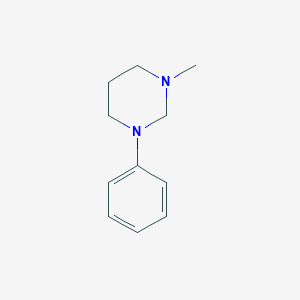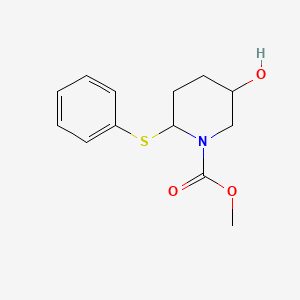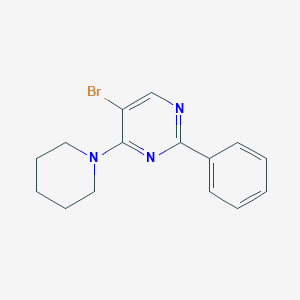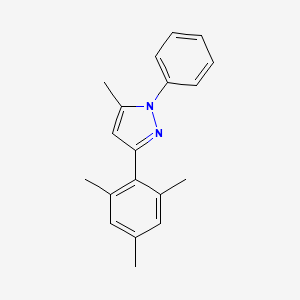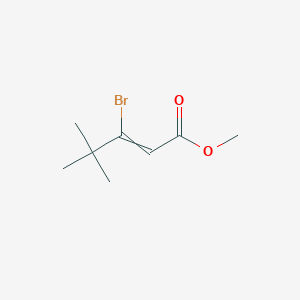
Methyl 3-bromo-4,4-dimethylpent-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-bromo-4,4-dimethylpent-2-enoate is an organic compound with the molecular formula C8H13BrO2. It is a derivative of pentenoic acid and is characterized by the presence of a bromine atom and two methyl groups attached to the pentenoate structure. This compound is often used in organic synthesis and has various applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-4,4-dimethylpent-2-enoate can be synthesized through several methods. One common approach involves the bromination of methyl 4,4-dimethylpent-2-enoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of the compound.
化学反応の分析
Types of Reactions
Methyl 3-bromo-4,4-dimethylpent-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The double bond in the pentenoate structure can participate in addition reactions with electrophiles such as hydrogen halides or halogens.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).
Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) in solvents like dichloromethane (CH2Cl2) are used.
Elimination Reactions: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol (EtOH) are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted pentenoates depending on the nucleophile used.
Addition Reactions: Products include haloalkanes or dihaloalkanes.
Elimination Reactions: Products include alkenes with varying degrees of substitution.
科学的研究の応用
Methyl 3-bromo-4,4-dimethylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its reactivity and versatility.
作用機序
The mechanism of action of methyl 3-bromo-4,4-dimethylpent-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the pentenoate structure make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
Methyl 3,3-dimethylpent-4-enoate: Similar structure but lacks the bromine atom.
Methyl 4,4-dimethylpent-2-enoate: Similar structure but lacks the bromine atom and has a different substitution pattern.
Methyl 3-bromo-3,3-dimethylpent-2-enoate: Similar structure but has an additional methyl group.
Uniqueness
Methyl 3-bromo-4,4-dimethylpent-2-enoate is unique due to the presence of both a bromine atom and two methyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications.
特性
CAS番号 |
832734-30-2 |
|---|---|
分子式 |
C8H13BrO2 |
分子量 |
221.09 g/mol |
IUPAC名 |
methyl 3-bromo-4,4-dimethylpent-2-enoate |
InChI |
InChI=1S/C8H13BrO2/c1-8(2,3)6(9)5-7(10)11-4/h5H,1-4H3 |
InChIキー |
OUAQNHQJRXMTLG-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=CC(=O)OC)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(3,4-Dimethoxyphenyl)ethenyl]aniline](/img/structure/B14217807.png)
![2-Nitro-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene](/img/structure/B14217812.png)
![Benzamide, N,N-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14217816.png)
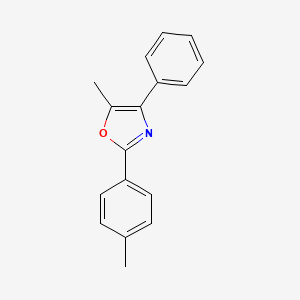
![N-[2-(Pent-1-en-1-yl)phenyl]-2-phenylacetamide](/img/structure/B14217831.png)
![5-[1-(Trimethylstannyl)ethenyl]non-2-en-4-one](/img/structure/B14217837.png)
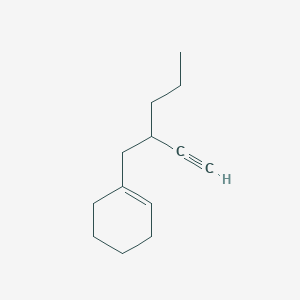
![Quinoline, 2-[[4-(4-fluorophenyl)-1-piperidinyl]methyl]-6-nitro-](/img/structure/B14217861.png)

